molecular formula C9H12BrN B13140406 (R)-1-(5-Bromo-2-methylphenyl)ethanamine

(R)-1-(5-Bromo-2-methylphenyl)ethanamine

Cat. No.: B13140406
M. Wt: 214.10 g/mol
InChI Key: WQPGMVARNYPTKS-SSDOTTSWSA-N
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Description

®-1-(5-Bromo-2-methylphenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-2-methylphenyl)ethanamine typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.

    Amine Introduction: The brominated intermediate is then subjected to a reaction with an appropriate amine source, such as ethanamine, under conditions that facilitate the formation of the ethanamine side chain.

Industrial Production Methods

Industrial production of ®-1-(5-Bromo-2-methylphenyl)ethanamine may involve large-scale bromination and amine introduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromo-2-methylphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted phenylethylamines.

Scientific Research Applications

®-1-(5-Bromo-2-methylphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(5-Bromo-2-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(5-Chloro-2-methylphenyl)ethanamine
  • ®-1-(5-Fluoro-2-methylphenyl)ethanamine
  • ®-1-(5-Iodo-2-methylphenyl)ethanamine

Uniqueness

®-1-(5-Bromo-2-methylphenyl)ethanamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

(1R)-1-(5-bromo-2-methylphenyl)ethanamine

InChI

InChI=1S/C9H12BrN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1

InChI Key

WQPGMVARNYPTKS-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Br)[C@@H](C)N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(C)N

Origin of Product

United States

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